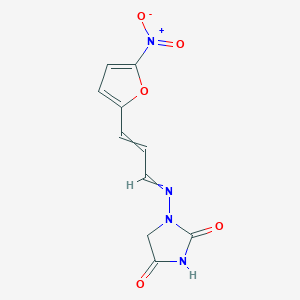
1,1-Dimethyl-3-phenylthiourea
Overview
Description
1,1-Dimethyl-3-phenylthiourea, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2S and its molecular weight is 180.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31893. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemosensor Applications : Azo-benzylidene-thiourea derivatives, closely related to 1,1-Dimethyl-3-phenylthiourea, have been synthesized for use as dual naked-eye chemosensors. These are particularly effective for the selective detection of Hg2+ and CN¯ ions in aqueous solutions (Hosseinjani‐Pirdehi et al., 2020).
Nanofiltration Membrane Fabrication : N-Phenylthiourea, which is structurally related to this compound, has been used as a monomer in the fabrication of organic solvent nanofiltration membranes. These membranes are effective for the recovery of dimethyl sulfoxide, demonstrating the utility of phenylthiourea derivatives in membrane technology (Zhou et al., 2023).
Crystal Structure Analysis : The crystal structure of a compound structurally similar to this compound, namely 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthiourea, has been studied. This research contributes to the understanding of the structural properties of phenylthiourea derivatives (Yin et al., 2012).
Fluorescent Probe Development : Dual-rhodamine urea derivatives, including compounds with a 3-phenylthiourea moiety, have been synthesized as chemidosimeters for Hg(II) ions. These compounds have been demonstrated as effective fluorescent probes for monitoring Hg(II) ions in living cells (Xi et al., 2009).
Enzyme Inhibition and Mercury Sensing : Thiourea derivatives have been studied for their enzyme inhibitory activities and as sensing probes for mercury. Some compounds showed moderate sensitivity during fluorescence studies and exhibited better enzyme inhibition values (Rahman et al., 2021).
Anion Binding Properties : N-benzamido-N'-benzoylthioureas, despite strong intramolecular hydrogen bonding, have been found to bind strongly to anions, suggesting their potential as anion receptors or organocatalysts (Liu & Jiang, 2008).
Properties
IUPAC Name |
1,1-dimethyl-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSFFZFOIIGLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220767 | |
| Record name | U 10157 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-62-4 | |
| Record name | U 10157 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethyl-3-phenylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | U 10157 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENTHIURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4J0Y4LMF7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical binding mode of 1,1-Dimethyl-3-phenylthiourea when forming complexes with metals?
A1: this compound (often denoted as dmptH in the papers) consistently acts as a neutral, monodentate ligand, coordinating to metal centers through its sulfur atom. This preference for sulfur binding is evidenced by infrared spectroscopy (FTIR) studies conducted on the complexes. [, , ]
Q2: Can you provide an example of a metal complex featuring this compound and describe its structure?
A2: Certainly, one example is the copper(I) complex, [Cu(PPh3)2(dmptH)Cl]. [] This complex showcases a distorted tetrahedral geometry around the copper(I) ion. The this compound ligand occupies one coordination site, binding through its sulfur atom, while two triphenylphosphine (PPh3) ligands and a chloride ion complete the copper's coordination sphere.
Q3: Do the research papers mention any specific applications for the metal complexes containing this compound ?
A3: The provided research primarily focuses on the synthesis, characterization, and structural elucidation of these metal complexes. While specific applications are not extensively discussed, understanding the coordination chemistry of this compound can lay the foundation for exploring its potential in areas such as catalysis or materials science. For example, similar thiourea-containing compounds have shown promise as ligands in asymmetric catalysis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyridine](/img/structure/B1195680.png)
![(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol](/img/structure/B1195681.png)



![Methanaminium, N-(2-hydroxy-9H-benzo[a]phenoxazin-9-ylidene)-N-methyl-, chloride (1:1)](/img/structure/B1195689.png)




![N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-4-pyridinecarboxamide](/img/structure/B1195701.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamic acid ethyl ester](/img/structure/B1195702.png)


